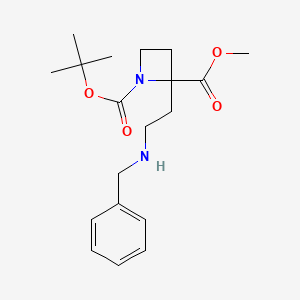

1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate

Description

1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate is a synthetic azetidine-derived dicarboxylate compound featuring a four-membered azetidine ring. Its structure includes:

- A tert-butyl carbamate group at position 1.

- A methyl ester at position 2.

- A 2-(benzylamino)ethyl side chain attached to the azetidine ring.

This compound is primarily used in pharmaceutical research as a building block for complex molecules, particularly in the development of protease inhibitors and kinase modulators due to its rigid azetidine scaffold and functionalized side chain . It was previously available commercially (Ref: 10-F788694) but is now listed as discontinued by CymitQuimica, suggesting challenges in synthesis or niche applications .

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-[2-(benzylamino)ethyl]azetidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)21-13-11-19(21,16(22)24-4)10-12-20-14-15-8-6-5-7-9-15/h5-9,20H,10-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKMFIMFGUOZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1(CCNCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111730 | |

| Record name | 1,2-Azetidinedicarboxylic acid, 2-[2-[(phenylmethyl)amino]ethyl]-, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-79-8 | |

| Record name | 1,2-Azetidinedicarboxylic acid, 2-[2-[(phenylmethyl)amino]ethyl]-, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Azetidinedicarboxylic acid, 2-[2-[(phenylmethyl)amino]ethyl]-, 1-(1,1-dimethylethyl) 2-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate is the voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These targets play a crucial role in the transmission of electrical signals in the nervous system and in neuronal growth, respectively.

Mode of Action

This compound selectively enhances the slow inactivation of voltage-gated sodium channelsAdditionally, it regulates the activity of CRMP2, a protein involved in the growth and guidance of neurons.

Biochemical Pathways

neuronal signaling pathways . By modulating the activity of voltage-gated sodium channels and CRMP2, it could influence the propagation of electrical signals along neurons and the growth and development of these cells.

Result of Action

The modulation of voltage-gated sodium channels and CRMP2 by this compound could lead to changes in neuronal excitability and development. This could potentially have therapeutic implications in conditions related to neuronal signaling and growth.

Biochemical Analysis

Biochemical Properties

1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to selectively enhance the slow inactivation of voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons. Additionally, it interacts with the collapse response mediator protein 2 (CRMP2), a protein involved in neuronal development and axonal growth. The interaction with CRMP2 is believed to regulate its activity, thereby influencing neuronal signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound modulates cell signaling pathways by enhancing the slow inactivation of voltage-gated sodium channels. This modulation can lead to altered neuronal excitability and changes in synaptic transmission. Furthermore, the interaction with CRMP2 affects axonal growth and guidance, which are critical for proper neuronal network formation. The compound’s influence on gene expression and cellular metabolism is also noteworthy, as it can lead to changes in the expression of genes involved in neuronal development and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to voltage-gated sodium channels, enhancing their slow inactivation and thereby modulating neuronal excitability. Additionally, it interacts with CRMP2, regulating its activity and influencing axonal growth. These interactions are crucial for the compound’s ability to modulate neuronal signaling pathways and cellular processes. Changes in gene expression resulting from these interactions further contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in neuronal excitability and axonal growth, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates neuronal excitability and axonal growth without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its biochemical activity. The compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing the compound’s overall biochemical effects. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biochemical activity. Studies have shown that the compound is efficiently transported and distributed within neuronal cells, where it exerts its effects on voltage-gated sodium channels and CRMP2.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and membrane compartments of neuronal cells. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, where it interacts with its target biomolecules. The localization of the compound within these compartments is essential for its ability to modulate neuronal signaling pathways and cellular processes.

Biological Activity

1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate is a compound with notable biological activity, particularly in the modulation of neuronal signaling pathways. Its molecular formula is C19H28N2O4, and it has a molecular weight of approximately 348.4 g/mol. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The primary targets of this compound are voltage-gated sodium channels and collapse response mediator protein 2 (CRMP2) .

- Voltage-Gated Sodium Channels : These channels play a crucial role in the propagation of action potentials in neurons. The compound selectively enhances the slow inactivation of these channels, which can lead to changes in neuronal excitability and signaling.

- CRMP2 : This protein is involved in neuronal growth and development. By modulating CRMP2 activity, the compound may influence neuronal differentiation and function.

This compound has been shown to:

- Enhance the slow inactivation of voltage-gated sodium channels.

- Modulate enzyme activity and protein interactions within neuronal cells.

- Affect various cellular processes, including signaling pathways that are critical for neuronal function.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuronal Excitability | Enhances slow inactivation of voltage-gated sodium channels, affecting action potential propagation. |

| Protein Interaction Modulation | Influences CRMP2 activity, potentially impacting neuronal growth and differentiation. |

| Cellular Signaling | Modulates signaling pathways crucial for neuronal function and development. |

Case Studies

- Neuronal Cell Studies : In vitro studies using various neuronal cell lines have demonstrated that treatment with this compound results in significant modulation of sodium channel activity, leading to altered excitability profiles. These changes could have implications for conditions such as epilepsy or neuropathic pain.

- Therapeutic Potential : The ability to modulate CRMP2 suggests potential applications in neurodegenerative diseases where neuronal growth and repair are compromised. Further research is needed to explore these therapeutic avenues.

- Toxicity Assessments : Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at concentrations below 20 µM in B16F10 cells, suggesting a favorable safety profile for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Dicarboxylates with Varied Substituents

(a) 1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate

- Structure: Differs by having a methoxy-oxoethyl group instead of the benzylaminoethyl side chain.

- Properties: Molecular weight = 287.31 g/mol, C13H21NO6 formula. No melting point data available, but its simpler substituent may enhance solubility compared to the target compound .

- Applications : Used in cross-coupling reactions for drug discovery.

(b) 1-tert-Butyl 2-(chloromethyl)azetidine-1,2-dicarboxylate

- Structure : Features a chloromethyl substituent , offering reactivity for nucleophilic substitutions.

- Synthesis : Prepared via chloromethylation of azetidine precursors, yielding versatile intermediates for further functionalization .

- Key Difference: The absence of an aminoethyl group limits its utility in targeted biological interactions compared to the benzylaminoethyl-containing target compound.

Pyrrolidine Dicarboxylates (5-Membered Ring Analogs)

(a) 1-tert-Butyl 2-methyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate

- Structure : Pyrrolidine ring (5-membered) with a fluorine atom at position 3.

- Properties: Molecular weight = 287.29 g/mol (C13H19FNO4).

- Comparison : The larger ring size reduces ring strain, which may improve synthetic yields but decrease conformational rigidity compared to azetidines.

(b) 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Indole and Piperidine Dicarboxylates

(a) 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate

- Structure : Indole ring system fused with the dicarboxylate groups.

- Properties : Boiling point = 387.3°C, density = 1.2 g/cm³. The aromatic indole core enables π-π stacking interactions in drug-receptor binding .

- Contrast : The planar indole ring offers distinct electronic properties compared to the saturated azetidine scaffold.

(b) 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate

- Structure : Six-membered piperidine ring with benzyl and tert-butyl groups.

Research Findings and Trends

- Synthetic Challenges: The target compound’s benzylaminoethyl side chain complicates synthesis, as evidenced by its discontinued status . In contrast, pyrrolidine and simpler azetidine derivatives are more readily accessible .

- Biological Relevance: Benzylamino groups are critical for interactions with biological targets (e.g., enzymes), but their steric bulk can hinder solubility .

- Thermal Stability : Indole derivatives exhibit higher boiling points (~387°C) than azetidines, likely due to aromatic stabilization .

Q & A

Q. What are the established synthetic routes for 1-Tert-butyl 2-methyl 2-(2-(benzylamino)ethyl)azetidine-1,2-dicarboxylate?

Methodological Answer:

- Synthesis typically involves multi-step protocols, including azetidine ring formation, tert-butyl and methyl ester protection, and benzylamine functionalization. For example, analogous compounds use one-pot reactions with sequential nucleophilic substitutions and catalytic hydrogenation for deprotection .

- Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and optimize reaction sequences, reducing trial-and-error approaches .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming azetidine ring geometry and ester group positions. Discrepancies in peak splitting may indicate stereochemical variations .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. For example, ESI-MS can detect [M+H] ions with accuracy ≤2 ppm .

- Infrared (IR) Spectroscopy : Absorption bands (e.g., ~1740 cm for ester carbonyl groups) confirm functional group integrity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Tools like density functional theory (DFT) predict transition states and activation energies, guiding solvent selection (e.g., THF vs. DMF) and temperature optimization .

- Information Science Integration : Machine learning algorithms analyze historical reaction datasets to prioritize experimental conditions (e.g., catalyst loading, pH) with >80% success rates in reducing trial iterations .

Q. How should researchers resolve contradictions in reaction yields under varying catalytic systems?

Methodological Answer:

- Design of Experiments (DOE) : Apply fractional factorial designs to isolate variables (e.g., catalyst type, ligand ratio) causing yield discrepancies. Statistical tools like ANOVA identify significant factors (p < 0.05) .

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or in-situ IR monitoring to detect rate-limiting steps. For example, a primary KIE () suggests proton transfer is critical .

Q. What methodological challenges arise in stereochemical control during azetidine functionalization?

Methodological Answer:

- Chiral Auxiliaries : Temporarily install tert-butyl groups to enforce desired stereochemistry. For instance, (R)-BINOL-derived catalysts achieve enantiomeric excess (ee) >90% in analogous systems .

- Dynamic Kinetic Resolution : Use palladium catalysts to racemize undesired enantiomers during benzylamine coupling, improving overall ee by recycling intermediates .

Q. How can researchers validate the environmental stability or degradation pathways of this compound?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light (254 nm) and analyze degradation products via LC-MS. Compare fragmentation patterns to EPA databases for phthalate analogs .

- Computational Toxicity Prediction : Tools like ECOSAR predict aquatic toxicity (e.g., LC50 for fish) based on ester group hydrolysis rates .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing contradictory spectral data?

Methodological Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) reduces NMR or IR spectral noise, isolating critical variances (e.g., solvent impurities vs. stereoisomers) .

- Bayesian Inference : Assign probabilities to conflicting data points (e.g., H NMR shifts) to quantify confidence in structural assignments .

Q. How can chemical software enhance reproducibility in synthesizing this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.